2-(1H-1,2,3-Triazol-1-yl)pyrimidine
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Overview
Description
2-(1H-1,2,3-Triazol-1-yl)pyrimidine is a heterocyclic compound that combines the structural features of both triazole and pyrimidine rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The triazole ring is known for its stability and ability to form hydrogen bonds, while the pyrimidine ring is a fundamental structure in many biological molecules, including nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3-Triazol-1-yl)pyrimidine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is catalyzed by copper(I) to yield 1,2,3-triazoles. The reaction conditions generally include the use of solvents like dimethylformamide (DMF) and temperatures around 80°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-1,2,3-Triazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: It can form additional heterocyclic compounds through cycloaddition reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: DMF, chloroform, and acetonitrile.
Major Products: The major products formed from these reactions include various substituted triazole and pyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-(1H-1,2,3-Triazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Neuroprotection: Studies have shown its neuroprotective and anti-neuroinflammatory properties, making it a candidate for treating neurodegenerative diseases.
Biological Research: The compound is used in molecular docking studies to understand its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: It can inhibit enzymes involved in oxidative stress and inflammation.
Molecular Docking: Studies have shown favorable interactions with active residues of proteins like ATF4 and NF-kB, which are involved in inflammatory pathways.
Cellular Pathways: The compound can modulate cellular pathways related to apoptosis and endoplasmic reticulum stress.
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar stability and biological activities.
Pyrimidine Derivatives: Compounds like 2-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine have similar structural features and applications.
Uniqueness: 2-(1H-1,2,3-Triazol-1-yl)pyrimidine is unique due to its combined triazole and pyrimidine rings, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to interact with multiple biological targets and modulate various cellular pathways makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C6H5N5 |
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Molecular Weight |
147.14 g/mol |
IUPAC Name |
2-(triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C6H5N5/c1-2-7-6(8-3-1)11-5-4-9-10-11/h1-5H |
InChI Key |
JMPSZSWPTOULLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CN=N2 |
Origin of Product |
United States |
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